Carboxymethyl-|A-cyclodextrin sodium salt
Description
Carboxymethyl-β-cyclodextrin sodium salt (CM-β-CD-Na) is a chemically modified cyclodextrin derivative featuring carboxymethyl groups attached to the hydroxyl residues of the β-cyclodextrin (β-CD) backbone. Its structure comprises a macrocyclic arrangement of seven glucose units, with carboxymethyl (-O-CH2-COO⁻Na⁺) substituents enhancing hydrophilicity and solubility in aqueous media . This modification broadens its applications in pharmaceuticals, environmental remediation, and analytical chemistry.
Notably, CM-β-CD-Na demonstrates high efficacy in metal ion adsorption. For instance, when conjugated with magnetic nanoparticles, it achieves ~90% removal efficiency for Cu²⁺ ions within 30 minutes under optimal conditions (pH 5, 2 g/L dosage), outperforming traditional adsorbents like activated carbon, which require 5 hours for similar results . Its sodium salt form ensures enhanced water solubility, making it suitable for drug delivery systems and chiral separations in capillary electrophoresis .
Properties
IUPAC Name |
sodium;2-[[(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-44,46,48-tris(carboxymethoxy)-20,25,30-tris(carboxymethoxymethyl)-37,38,39,40,41,42,43,45,47,49-decahydroxy-5,10,15,35-tetrakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-36-yl]oxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H84O49.Na/c57-1-15-42-47(89-12-26(69)70)36(82)54(93-15)104-44-17(3-59)95-56(38(84)49(44)91-14-28(73)74)105-45-18(4-60)94-55(37(83)48(45)90-13-27(71)72)103-43-16(2-58)92-53(35(81)46(43)88-11-25(67)68)101-41-21(7-87-10-24(65)66)97-51(33(79)30(41)76)99-39-19(5-85-8-22(61)62)96-50(32(78)29(39)75)100-40-20(6-86-9-23(63)64)98-52(102-42)34(80)31(40)77;/h15-21,29-60,75-84H,1-14H2,(H,61,62)(H,63,64)(H,65,66)(H,67,68)(H,69,70)(H,71,72)(H,73,74);/q;+1/p-1/t15-,16-,17-,18-,19-,20-,21-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRSBJGAMOZVKTN-CHCUHEATSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C2C(C(C(O1)OC3C(OC(C(C3OCC(=O)O)O)OC4C(OC(C(C4OCC(=O)O)O)OC5C(OC(C(C5OCC(=O)[O-])O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)COCC(=O)O)COCC(=O)O)COCC(=O)O)CO)CO)CO)O)OCC(=O)O)O.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3OCC(=O)O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4OCC(=O)O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5OCC(=O)[O-])O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)COCC(=O)O)COCC(=O)O)COCC(=O)O)CO)CO)CO)O)OCC(=O)O)O.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H83NaO49 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1563.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Single-Step Alkaline Etherification
The most widely reported method involves a one-pot synthesis under controlled alkaline conditions:
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Alkalization : β-cyclodextrin is dispersed in an aqueous NaOH solution (20–40% w/v) at 20–40°C for 30–60 minutes to generate alkoxide intermediates.
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Etherification : Chloroacetic acid (1.5–2.5 equivalents per hydroxyl group) is added gradually, and the mixture is heated to 60–80°C for 2–4 hours.
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Neutralization : The pH is adjusted to 6–7 using acetic acid to protonate excess hydroxide ions.
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Purification : The product is precipitated with ethanol, washed with methanol/water mixtures (4:1 v/v), and dried under vacuum.
Key Advantages :
Limitations :
Multi-Step Functionalization for Controlled Substitution
To achieve uniform substitution, a four-step protocol has been developed:
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Primary Rim Methylation : β-cyclodextrin is treated with methyl iodide in DMF to protect secondary hydroxyl groups.
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Carboxymethylation : The methylated intermediate reacts with sodium chloroacetate in NaOH (pH 12) at 50°C for 6 hours.
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Acid Hydrolysis : Residual methyl groups are removed using HCl (0.1 M).
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Ion Exchange : The product is converted to the sodium salt via treatment with NaOH and lyophilized.
Characterization Data :
Optimization of Reaction Conditions
Temperature and Time Profiles
Elevated temperatures (70–80°C) accelerate etherification but risk β-cyclodextrin degradation. A balance is achieved by maintaining 60–70°C for 2–3 hours. Prolonged heating (>4 hours) increases side products like glycolic acid.
Alkali Selection
NaOH is preferred over KOH due to higher solubility of sodium chloroacetate. Molar ratios of NaOH:β-CD range from 8:1 to 12:1 to ensure complete deprotonation of hydroxyl groups.
Solvent Systems
Aqueous systems dominate, but mixed solvents (e.g., water/isopropanol) improve reagent miscibility and reduce hydrolysis of chloroacetic acid.
Purification and Quality Control
Precipitation and Washing
Crude CM-β-CD-Na is precipitated by adding ethanol (1:3 v/v) to the reaction mixture. Sequential washing with methanol/water removes unreacted chloroacetic acid and salts. Chloride ion detection via silver nitrate ensures thorough purification.
Chromatographic Purification
For pharmaceutical-grade material, size-exclusion chromatography (Sephadex G-25) or ion-exchange chromatography (DEAE-cellulose) isolates CM-β-CD-Na from oligomeric byproducts.
Analytical Characterization
Industrial-Scale Production Insights
Patent data reveal adaptations for bulk synthesis:
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Continuous-Flow Reactors : Enhance heat transfer and reduce reaction time by 30%.
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In-Line pH Monitoring : Automated HCl addition maintains optimal alkalinity.
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Waste Reduction : Methanol recovery systems achieve >90% solvent reuse.
Chemical Reactions Analysis
Types of Reactions: Carboxymethyl-|A-cyclodextrin sodium salt undergoes various chemical reactions, including substitution and complexation reactions. These reactions are influenced by the presence of the carboxymethyl groups, which can interact with different reagents .
Common Reagents and Conditions: Common reagents used in reactions with this compound include alkyl halides, acids, and bases. The reaction conditions, such as temperature and solvent, are optimized based on the desired outcome. For example, the reaction with alkyl halides typically occurs in the presence of a base to facilitate the substitution .
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For instance, reactions with alkyl halides can result in the formation of alkylated derivatives, while reactions with acids can lead to the formation of esterified products .
Scientific Research Applications
Encapsulation of Flavors and Nutrients
In the food industry, carboxymethyl-alpha-cyclodextrin sodium salt is employed as an encapsulating agent for flavors, fragrances, and sensitive nutrients. Its ability to form stable complexes helps in preserving the quality and extending the shelf life of food products.
| Application | Benefits |
|---|---|
| Flavor Encapsulation | Protects volatile flavors from degradation |
| Nutrient Stabilization | Enhances stability of sensitive vitamins |
Case Study: Flavor Preservation
Research indicated that using carboxymethyl-alpha-cyclodextrin sodium salt in fruit juice formulations effectively masked undesirable tastes while preserving the natural flavor profile. This application has been pivotal in developing healthier beverage options without compromising taste .
Cosmetic Applications
Stabilizer for Active Ingredients
In cosmetics, carboxymethyl-alpha-cyclodextrin sodium salt serves as a stabilizer and carrier for volatile and hydrophobic ingredients. Its use enhances the stability of formulations, ensuring that active ingredients remain effective over time.
| Cosmetic Application | Functionality |
|---|---|
| Carrier for Fragrances | Improves longevity and stability |
| Stabilizer for Actives | Protects against oxidation and degradation |
Case Study: Skin Care Formulations
A formulation study revealed that incorporating carboxymethyl-alpha-cyclodextrin sodium salt into skin creams improved the stability of retinol, a sensitive active ingredient. The formulation maintained its efficacy over extended periods without significant degradation .
Environmental Applications
Pollutant Removal
Carboxymethyl-alpha-cyclodextrin sodium salt has shown promise in environmental remediation by capturing and removing organic pollutants from water due to its strong complexation properties.
| Environmental Application | Effectiveness |
|---|---|
| Pollutant Capture | Effective against organic contaminants |
Case Study: Water Treatment
In laboratory studies, carboxymethyl-alpha-cyclodextrin sodium salt was effective in binding with various organic pollutants, significantly reducing their concentration in contaminated water samples. This application highlights its potential role in environmental cleanup efforts .
Mechanism of Action
The mechanism of action of carboxymethyl-|A-cyclodextrin sodium salt involves the formation of inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin molecule encapsulates the guest molecule, while the hydrophilic exterior interacts with the surrounding environment. This encapsulation enhances the solubility and stability of the guest molecule, making it more bioavailable and effective .
Comparison with Similar Compounds
Metal Ion Adsorption
CM-β-CD-Na outperforms similar compounds in rapid metal ion binding. Comparative studies show:
Research Findings and Performance Metrics
Drug Delivery and Stability
CM-β-CD-Na enhances drug bioavailability by forming inclusion complexes. For example, its carboxymethyl groups enable pH-responsive release, making it suitable for targeted therapies. In contrast, sulfobutylated-β-CD sodium salt exhibits superior biocompatibility and prolonged circulation in vivo, critical for intravenous formulations .
Environmental Remediation
CM-β-CD-Na’s carboxylate groups provide chelation sites for heavy metals. A study demonstrated 84–87% Cu²⁺ removal within 30–50 minutes using K2CO3-activated biochar conjugated with CM-β-CD-Na, surpassing conventional adsorbents in speed .
Chiral Separations
Sulfated-β-CD and CM-β-CD-Na both serve as chiral selectors. However, CM-β-CD-Na’s carboxylate groups offer tunable selectivity in capillary electrophoresis, resolving enantiomers of NSAIDs and amino acids with >90% efficiency .
Biological Activity
Carboxymethyl-α-cyclodextrin sodium salt (CMACD) is a modified cyclodextrin that has garnered attention for its biological activity, particularly in drug delivery systems and therapeutic applications. This article explores its properties, biological effects, and relevant case studies.
Chemical Structure and Properties
Carboxymethyl-α-cyclodextrin is derived from α-cyclodextrin, which consists of six α-D-glucopyranose units linked by α-1,4-glycosidic bonds. The carboxymethylation introduces carboxymethyl groups, enhancing its solubility and functionality in biological systems. The molecular formula is , with a molecular weight of approximately 472.5 g/mol.
Biological Activity
The biological activity of CMACD can be categorized into several key areas:
1. Drug Delivery and Solubility Enhancement
CMACD significantly improves the solubility and bioavailability of poorly soluble drugs. Its ability to form inclusion complexes allows for the encapsulation of hydrophobic compounds, enhancing their therapeutic efficacy. For instance, studies have shown that CMACD can increase the solubility of various drugs by several folds, making it an essential excipient in pharmaceutical formulations .
2. Antidiabetic Properties
Research indicates that CMACD exhibits antidiabetic activity by inhibiting enzymes such as α-amylase and α-glucosidase, which are crucial in carbohydrate digestion. By reducing glucose absorption in the intestine, CMACD can help manage blood sugar levels effectively .
Table 1: Enzyme Inhibition Assays for Antidiabetic Activity
| Compound | Target Enzyme | Inhibition Rate (%) |
|---|---|---|
| Carboxymethyl-α-CD | α-Amylase | 45 |
| Carboxymethyl-α-CD | α-Glucosidase | 38 |
3. Chiral Separation Applications
CMACD is utilized in capillary electrophoresis for the chiral separation of enantiomers. This property is crucial in pharmacology, where the efficacy and safety of drugs can vary significantly between enantiomers .
Case Study 1: Enhanced Drug Formulations
A study demonstrated that complexing CMACD with the antibiotic enrofloxacin resulted in a 916-fold increase in solubility compared to the uncomplexed drug. This enhancement led to improved antimicrobial activity against pathogens like E. coli and S. aureus, showcasing CMACD's potential in veterinary medicine .
Case Study 2: Antidiabetic Effects
In vitro assays revealed that CMACD effectively inhibited α-glucosidase activity, leading to decreased glucose levels in diabetic models. This suggests a promising role for CMACD as an adjunct therapy for diabetes management .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing Carboxymethyl-β-Cyclodextrin sodium salt (CM-β-CD-Na) with high purity?
- Methodological Answer : Synthesis involves carboxymethylation of β-cyclodextrin using sodium chloroacetate under alkaline conditions. Critical parameters include reaction temperature (40–60°C), pH control (10–12), and stoichiometric ratios to minimize byproducts like over-substituted derivatives. Purification via dialysis or ultrafiltration removes unreacted reagents. Structural validation requires NMR (e.g., ¹H/¹³C NMR for substitution patterns) and FTIR to confirm carboxylate groups .
Q. How can researchers characterize the degree of substitution (DS) in CM-β-CD-Na?
- Methodological Answer : The DS is determined using elemental analysis (C/H/O content) combined with titration (e.g., acid-base titration for carboxyl groups). Advanced methods include ESI-MS for molecular weight distribution or ¹H NMR integration of carboxymethyl proton signals relative to cyclodextrin’s anomeric protons. Consistency across multiple techniques is essential to resolve discrepancies, such as overestimation in titration due to residual sodium ions .
Q. What analytical techniques are optimal for studying CM-β-CD-Na’s solubility and stability?
- Methodological Answer : Solubility in aqueous and organic solvents is measured via gravimetric analysis or UV-Vis spectroscopy. Stability studies (e.g., pH, temperature) require HPLC to monitor degradation products. For thermal stability, TGA-DSC coupled with FTIR identifies decomposition pathways. Ensure controlled humidity during experiments to avoid hygroscopic interference .
Advanced Research Questions
Q. How can CM-β-CD-Na’s host-guest complexation efficiency be optimized for drug delivery applications?
- Methodological Answer : Use phase-solubility diagrams (Higuchi method) with model drugs (e.g., ibuprofen) to determine association constants (K_a). Variables include pH, ionic strength, and drug/CD molar ratios. Molecular dynamics simulations predict binding modes, validated by ROESY NMR or X-ray crystallography. Conflicting data (e.g., solubility vs. K_a) may arise from aggregation; address via dynamic light scattering (DLS) .
Q. What strategies resolve contradictions in CM-β-CD-Na’s cytotoxicity data across cell lines?
- Methodological Answer : Contradictions may stem from assay interference (e.g., sodium salt’s osmotic effects) or cell-specific metabolic responses. Normalize cytotoxicity assays using osmolarity controls and parallel testing with non-carboxymethylated β-CD. Transcriptomic profiling (RNA-seq) identifies pathways affected by CM-β-CD-Na, clarifying mechanisms beyond osmotic stress .
Q. How does carboxymethylation alter β-cyclodextrin’s environmental impact compared to native forms?
- Methodological Answer : Assess biodegradability via OECD 301F tests (measuring CO₂ evolution) and ecotoxicity using Daphnia magna or algal growth inhibition assays. Compare CM-β-CD-Na’s persistence to unmodified β-CD using HPLC-MS for degradation intermediates. Conflicting ecotoxicity results may require speciation analysis to distinguish free sodium ions from cyclodextrin effects .
Q. What experimental designs mitigate batch-to-batch variability in CM-β-CD-Na synthesis?
- Methodological Answer : Implement Design of Experiments (DoE) to optimize reaction parameters (e.g., Taguchi methods for robustness). Monitor DS and purity via inline PAT tools (e.g., Raman spectroscopy). Statistical analysis (ANOVA) identifies critical variables. Cross-validate batches using orthogonal techniques (e.g., SEC-MALS for polydispersity) .
Q. How can researchers validate CM-β-CD-Na’s role in enhancing drug bioavailability?
- Methodological Answer : Conduct in vitro permeability assays (e.g., Caco-2 monolayers) with/without CM-β-CD-Na. Pharmacokinetic studies in rodents compare AUC and Cₘₐₓ of free vs. complexed drugs. Confounders like sodium ion effects require control groups with equimolar NaCl. Metabolomics (LC-MS) tracks drug-CD interactions in vivo .
Methodological Best Practices
- Data Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., NMR + MS for DS) and statistical tools (e.g., Bland-Altman plots) to identify systematic errors .
- Reproducibility : Adhere to COPE guidelines for experimental reporting, including raw data deposition and detailed synthesis protocols in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
